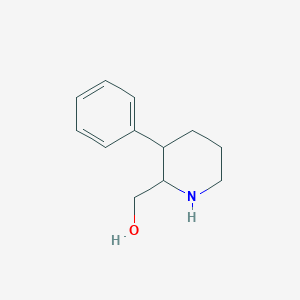
2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-amino-2-(2,2,2-trifluoroéthoxy)cyclohexane est un composé chimique de formule moléculaire C8H14F3NO et d'une masse moléculaire de 197,2 g/mol Il est caractérisé par la présence d'un groupe trifluoroéthoxy lié à une structure de cyclohexanamine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-amino-2-(2,2,2-trifluoroéthoxy)cyclohexane implique généralement la réaction de la cyclohexanone avec du 2,2,2-trifluoroéthanol en présence d'un catalyseur approprié pour former l'intermédiaire 2-(2,2,2-trifluoroéthoxy)cyclohexanone. Cet intermédiaire est ensuite soumis à une amination réductrice à l'aide d'ammoniac ou d'une source d'amine pour donner le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de catalyseurs efficaces et de conditions de réaction optimisées pour maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-amino-2-(2,2,2-trifluoroéthoxy)cyclohexane subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Il peut être réduit pour former des amines secondaires ou tertiaires.
Substitution : Le groupe trifluoroéthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Principaux produits formés
Oxydation : Formation de dérivés de la cyclohexanone.
Réduction : Formation d'amines secondaires ou tertiaires.
Substitution : Formation de divers dérivés substitués de la cyclohexanamine.
4. Applications de la recherche scientifique
Le 1-amino-2-(2,2,2-trifluoroéthoxy)cyclohexane a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques et comme sonde dans les études biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 1-amino-2-(2,2,2-trifluoroéthoxy)cyclohexane implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluoroéthoxy confère des propriétés électroniques et stériques uniques qui peuvent influencer l'affinité de liaison et la réactivité du composé avec les molécules biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group imparts unique electronic and steric properties, which can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-méthyl-N-[2-(2,2,2-trifluoroéthoxy)éthyl]cyclohexan-1-amine
- 4-(2,2,2-trifluoroéthoxy)cyclohexan-1-amine
Unicité
Le 1-amino-2-(2,2,2-trifluoroéthoxy)cyclohexane est unique en raison de la présence du groupe trifluoroéthoxy, qui confère des propriétés chimiques et physiques distinctes. Cela en fait un composé précieux pour des applications spécifiques où ces propriétés sont avantageuses .
Propriétés
Formule moléculaire |
C8H14F3NO |
|---|---|
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h6-7H,1-5,12H2 |
Clé InChI |
ASMIWQMJTGDMEU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12122177.png)
![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)

![8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)



![Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl-](/img/structure/B12122224.png)


![2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12122232.png)
![methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate](/img/structure/B12122234.png)
